

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridine-2-thiol

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Compound of Interest

Compound Name: 5-(trifluoromethyl)pyridine-2-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **5-(trifluoromethyl)pyridine-2-thiol**. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry and agrochemical synthesis, owing to the unique properties conferred by the trifluoromethyl group.

Physicochemical Properties

5-(Trifluoromethyl)pyridine-2-thiol, also known by its synonyms 5-(Trifluoromethyl)-2-mercaptopyridine and 5-(trifluoromethyl)pyridine-2(1H)-thione, is a solid at room temperature. [1][2] Its key quantitative properties are summarized in the table below.

Property	Value	Citations
Molecular Formula	C ₆ H ₄ F ₃ NS	[3]
Molecular Weight	179.16 g/mol	[3]
Melting Point	154-159 °C (lit.)	[1][3][4][5]
Appearance	Solid	[1][2]
CAS Number	76041-72-0	[3]

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, making it a subject of interest in the design of bioactive molecules.^[6]

Experimental Protocols

Melting Point Determination

A precise melting point is a critical indicator of purity for a solid compound. The following is a standard protocol for determining the melting point of **5-(trifluoromethyl)pyridine-2-thiol** using a capillary melting point apparatus.

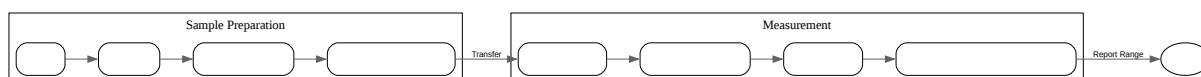
Materials:

- **5-(Trifluoromethyl)pyridine-2-thiol** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., DigiMelt)
- Mortar and pestle (if sample consists of large crystals)

Procedure:

- **Sample Preparation:** Ensure the **5-(trifluoromethyl)pyridine-2-thiol** sample is completely dry. If necessary, gently crush the solid into a fine powder using a mortar and pestle.
- **Loading the Capillary Tube:** Push the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.^[7]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Approximate Melting Point (Optional but Recommended):** If the melting point is unknown, perform a rapid heating run (10-20 °C/minute ramp rate) to determine an approximate melting range.^[1]
- **Precise Melting Point Determination:**

- Allow the apparatus to cool to at least 20 °C below the approximate melting point.
- Place a new capillary tube with the sample into the apparatus.
- Set the starting temperature to about 10-15 °C below the expected melting point and use a slow heating rate of 1-2 °C per minute.[1][7]
- Observation and Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.



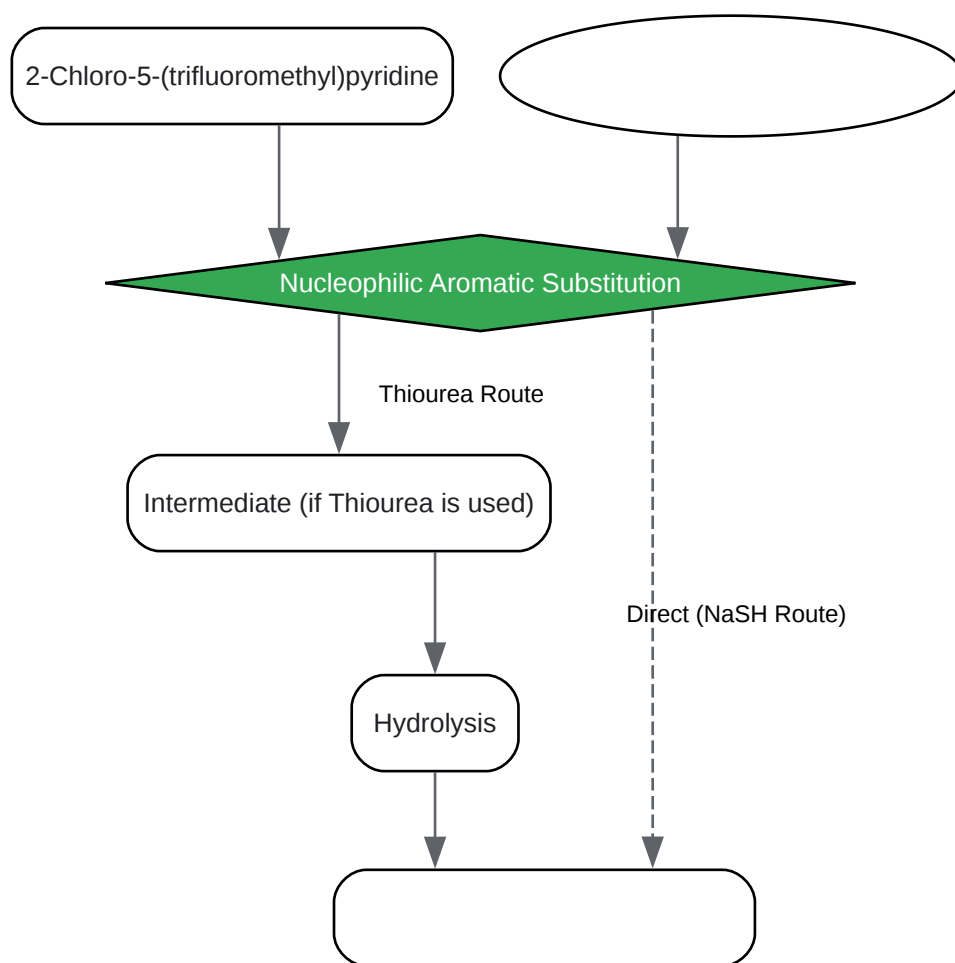
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Caption: Experimental workflow for determining the melting point of a solid organic compound.

Synthesis of 5-(Trifluoromethyl)pyridine-2-thiol

While **5-(trifluoromethyl)pyridine-2-thiol** is commercially available, a specific, detailed experimental protocol for its synthesis is not readily available in peer-reviewed literature. However, based on general synthetic strategies for related trifluoromethylpyridines and mercaptopyridines, a plausible synthetic route can be proposed.[8] One common approach involves the conversion of a corresponding chloropyridine to a thiol.

Proposed Reaction: 2-Chloro-5-(trifluoromethyl)pyridine reacts with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to yield **5-(trifluoromethyl)pyridine-2-thiol**.



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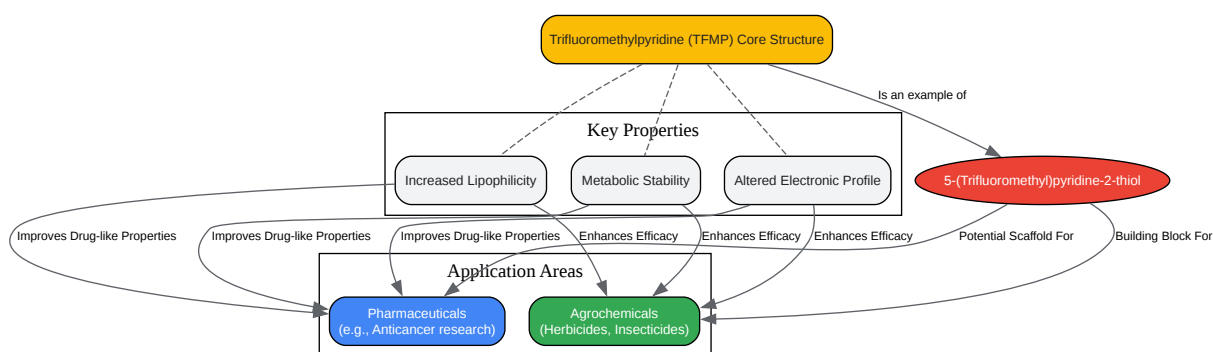
Caption: Proposed synthetic pathway for **5-(trifluoromethyl)pyridine-2-thiol**.

Applications and Biological Context

5-(Trifluoromethyl)pyridine-2-thiol is a versatile intermediate. A notable application is its use in the synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, which is achieved by reacting it with chlorine gas in an HCl solution.[3] This sulfonyl chloride is a valuable reagent for introducing the trifluoromethylpyridylsulfonyl moiety into other molecules.

While the specific biological activity of **5-(trifluoromethyl)pyridine-2-thiol** is not extensively documented, the trifluoromethylpyridine scaffold is a key structural motif in numerous active compounds in the agrochemical and pharmaceutical industries.[8]

- **Agrochemicals:** Many successful herbicides and insecticides incorporate the trifluoromethylpyridine structure. The CF_3 group often enhances the efficacy and metabolic stability of these agents.[8]
- **Pharmaceuticals:** In medicinal chemistry, the introduction of a trifluoromethyl group can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. [6] Research on related structures, such as thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group, has shown promising anticancer activity, highlighting the potential of this chemical space in drug discovery.[6]



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